![molecular formula C21H19ClFN3O2 B2874439 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058499-66-3](/img/structure/B2874439.png)
2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
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Description
2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
The chemical compound 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide, and related analogs, have been studied for their potential applications in various fields of scientific research. A study by Mary et al. (2020) explored the synthesis of bioactive benzothiazolinone acetamide analogs, including variations related to the compound . These compounds demonstrated significant photochemical and thermochemical properties, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). They exhibited good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Moreover, the study conducted molecular docking to understand the binding interactions of these ligands with Cyclooxygenase 1 (COX1), indicating potential bioactive applications (Mary et al., 2020).
Antimicrobial Activity
Research into novel diphenylamine derivatives, which share a structural resemblance to the specified acetamide compound, has shown significant antimicrobial and antifungal activities. Kumar and Mishra (2015) synthesized a series of compounds through the chloroacetylation of diphenylamine, leading to derivatives with potent antimicrobial properties. This work suggests that structurally similar acetamide compounds might also possess valuable antimicrobial and antifungal properties, warranting further exploration for potential applications in treating bacterial and fungal infections (Kumar & Mishra, 2015).
Nonlinear Optical (NLO) Properties
Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides, including structures that are conceptually similar to 2-(2-chlorophenyl)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide. The study employed an approach considering the supermolecule in combination with an interactive electrostatic system, revealing these crystals as promising candidates for photonic devices like optical switches, modulators, and for optical energy applications. Such investigations highlight the potential of this compound in advancing technologies reliant on nonlinear optical materials (Castro et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-18-5-2-1-4-16(18)14-20(27)24-12-3-13-26-21(28)11-10-19(25-26)15-6-8-17(23)9-7-15/h1-2,4-11H,3,12-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVXTRFZINONLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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